REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[C:8]([C:13]3[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][C:14]=3[N+:21]([O-])=O)[CH2:9][CH2:10]2)=[CH:5][CH:4]=1.[Cl-].[NH4+].O>CO.[Fe]>[CH3:20][O:19][C:16]1[CH:17]=[CH:18][C:13]([C:8]2[CH2:9][CH2:10][C:11]3[C:6](=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:12]=3)[CH:7]=2)=[C:14]([NH2:21])[CH:15]=1 |f:1.2|
|
Name
|
7-methoxy-3-(4-methoxy-2-nitrophenyl)-1,2-dihydronaphthalene
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C=C(CCC2=C1)C1=C(C=C(C=C1)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
830 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
430 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 6 hours at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through celite pad
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
sequentially washed with water and brine
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by NH silica gel column chromatography (hexane-ethyl acetate system)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=C(C1)N)C1=CC2=CC=C(C=C2CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 356 mg | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |